6,8-Dichloro-1,2,3,4-tetrahydroquinoline hydrochloride
Overview
Description
6,8-Dichloro-1,2,3,4-tetrahydroquinoline hydrochloride is an organic compound with the chemical formula C9H10Cl3N . It appears as a powder and is stored at room temperature . This compound has garnered significant attention from the scientific community for its diverse range of applications.
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroquinolines, which includes this compound, involves a two-step procedure. The first step is a regioselective intermolecular hydroaminoalkylation of ortho-chlorostyrenes with N-methylanilines. The second step is a subsequent intramolecular Buchwald–Hartwig amination .Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES notation: C1=CC=C(C(=C1)CSC2=NC(=S)NN2)Cl . The molecular weight of the compound is 257.77 .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . The compound has a molecular weight of 257.77 .Scientific Research Applications
Synthesis of Tetrahydroquinoline Derivatives
Research has explored the synthesis of various tetrahydroquinoline derivatives, including 6,8-Dichloro-1,2,3,4-tetrahydroquinoline. These compounds have been created through various chemical reactions and methods, demonstrating the versatility and potential utility of these derivatives in different chemical contexts. For instance, Sielemann, Keuper, and Risch (1999) detailed the preparation of substituted tetrahydroquinolines through the reaction of enamines with β-amino ketone hydrochlorides (Sielemann, Keuper, & Risch, 1999). Similarly, Şahin et al. (2008) investigated the selective synthesis of quinoline derivatives, including 6,8-dibromo-1,2,3,4-tetrahydroquinoline (Şahin, Çakmak, Demirtaş, Ökten, & Tutar, 2008).
Antiglioma Activity
Some studies have explored the potential biological activities of tetrahydroquinoline derivatives. Mohler et al. (2006) discovered that certain 1,2,3,4-tetrahydroisoquinoline derivatives showed selective antiglioma activity, suggesting potential therapeutic applications in treating glioma (Mohler, Kang, Hong, Patil, Kirichenko, Li, Rakov, Geisert, & Miller, 2006).
Enzyme Inhibition Properties
In the context of biochemistry, some tetrahydroquinoline derivatives have shown potential as enzyme inhibitors. Demarinis et al. (1981) reported that 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline and its related compounds were potent inhibitors of phenylethanolamine N-methyltransferase, an enzyme involved in epinephrine biosynthesis (Demarinis, Bryan, Hillegass, McDermott, & Pendleton, 1981).
Analgesic and Anti-Inflammatory Effects
Rakhmanova et al. (2022) investigated the analgesic and anti-inflammatory effects of a tetrahydroisoquinoline derivative, indicating its potential use as a non-narcotic analgesic in medical practice (Rakhmanova, Zhurakulov, Tursunkhodjayeva, Azamatov, & Saidkhodjayeva, 2022).
Crystal Structure Analysis
The crystal structure and surface analysis of tetrahydroquinoline derivatives, including their hydrochloride salts, have been a subject of interest, providing insights into the molecular arrangement and properties of these compounds. Ullah and Stoeckli-Evans (2021) presented a detailed study on the crystal structure of a dihydroquinolin-2(1H)-one derivative, which can provide a framework for understanding similar compounds (Ullah & Stoeckli-Evans, 2021).
Safety and Hazards
Mechanism of Action
Target of Action
Compounds containing the 8-hydroxyquinoline (8-hq) nucleus, which is similar to the structure of the compound , exhibit a wide range of biological activities .
Mode of Action
It is known that 8-hq based molecules can be used to develop potent lead compounds with good efficacy and low toxicity .
Biochemical Pathways
8-hq based molecules have been shown to have diverse biological activities against various infective pathogens and neurodegenerative disorders .
Result of Action
8-hq based molecules have been shown to have diverse biological activities, including anticancer, antiviral, and antibacterial activities .
properties
IUPAC Name |
6,8-dichloro-1,2,3,4-tetrahydroquinoline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2N.ClH/c10-7-4-6-2-1-3-12-9(6)8(11)5-7;/h4-5,12H,1-3H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOQLVYHSDZZFEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC(=C2)Cl)Cl)NC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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